molecular formula C9H7BF5K B13614018 Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide

Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide

Cat. No.: B13614018
M. Wt: 260.06 g/mol
InChI Key: ALSHDQKLSZXZAX-UHFFFAOYSA-N
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Description

Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide is a specialized organoboron compound known for its unique chemical properties and applications. It is a potassium salt of a trifluoroborate, characterized by the presence of a difluorophenylcyclopropyl group. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2). The process is as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and continuous flow systems is common to maintain consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced to yield borane derivatives.

    Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products:

    Oxidation: Boronic acids or esters.

    Reduction: Borane derivatives.

    Substitution: Substituted boron compounds.

Scientific Research Applications

Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide has diverse applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.

    Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the transfer of the phenylcyclopropyl group to a palladium catalyst. This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis processes .

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 2,4-difluorophenyltrifluoroborate
  • Potassium 3,5-difluorophenyltrifluoroborate

Comparison:

  • Uniqueness: Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain cross-coupling reactions compared to its analogs.
  • Reactivity: The difluoro substitution on the phenyl ring enhances its reactivity and stability, making it a preferred choice in specific synthetic applications.

Properties

Molecular Formula

C9H7BF5K

Molecular Weight

260.06 g/mol

IUPAC Name

potassium;(2,2-difluoro-3-phenylcyclopropyl)-trifluoroboranuide

InChI

InChI=1S/C9H7BF5.K/c11-9(12)7(8(9)10(13,14)15)6-4-2-1-3-5-6;/h1-5,7-8H;/q-1;+1

InChI Key

ALSHDQKLSZXZAX-UHFFFAOYSA-N

Canonical SMILES

[B-](C1C(C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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